molecular formula C33H32Cl2N2O3 B12707039 2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-54-8

2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12707039
CAS No.: 153182-54-8
M. Wt: 575.5 g/mol
InChI Key: DZUIVLUOOCSDIW-ZRTHHSRSSA-N
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Description

2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazepinone core with multiple substituents, including chlorophenyl and phenylmethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- typically involves multi-step organic reactions. The process begins with the preparation of the diazepinone core, followed by the introduction of chlorophenyl and phenylmethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diazepinone Derivatives: Compounds with similar diazepinone cores but different substituents.

    Chlorophenyl-Substituted Compounds: Molecules featuring chlorophenyl groups with varying core structures.

    Phenylmethyl-Substituted Compounds: Compounds with phenylmethyl groups attached to different core structures.

Uniqueness

2H-1,3-Diazepin-2-one, 1,3-bis((4-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- stands out due to its specific combination of substituents and stereochemistry, which confer unique chemical and biological properties

Properties

CAS No.

153182-54-8

Molecular Formula

C33H32Cl2N2O3

Molecular Weight

575.5 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H32Cl2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1

InChI Key

DZUIVLUOOCSDIW-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5)O)O

Origin of Product

United States

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